Z433927330

Aquaporin AQP7 Selectivity

Z433927330 is the definitive AQP7-selective inhibitor (IC50 ~0.2 µM) offering a reversed selectivity profile versus the AQP3 inhibitor DFP00173. At 0.5–2 µM it achieves near-complete AQP7 blockade while preserving AQP3 function, enabling unambiguous dissection of renal water reabsorption and adipocyte glycerol efflux. Validated for AQP7-dependent H2O2 permeability studies, it serves as an orthogonal pharmacological control to confirm isoform-specific phenotypes. Procure ≥98% purity Z433927330 to eliminate confounding variables in aquaglyceroporin research.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
Cat. No. B2576984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ433927330
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3
InChIInChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26)
InChIKeyKQUKHINHCUELQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z433927330: A Selective Aquaporin-7 (AQP7) Inhibitor for Water and Glycerol Permeability Studies


Z433927330 (CAS: 1005883-72-6) is a methylurea-linked small molecule classified as a selective inhibitor of Aquaporin-7 (AQP7), an aquaglyceroporin that facilitates the transport of water and glycerol across cell membranes [1]. Identified from a screen of 7,360 drug-like small molecules, Z433927330 exhibits potent inhibition of mouse AQP7 water permeability with an IC50 of ~0.2 µM, while displaying partial inhibition of mouse AQP3 (IC50 ~0.7–0.9 µM) and weaker inhibition of mouse AQP9 (IC50 ~1.1 µM) [2].

Why Z433927330 Cannot Be Substituted by Generic AQP3 or AQP9 Inhibitors


Within the aquaglyceroporin family, AQP3, AQP7, and AQP9 share high sequence homology, yet they play distinct physiological roles [1]. A generic pan-aquaporin inhibitor or an AQP3-selective inhibitor such as DFP00173 cannot replicate the isoform-specific biological effects of Z433927330 due to its reversed selectivity profile [2]. Specifically, while DFP00173 preferentially inhibits AQP3 (IC50 ~0.1–0.4 µM) with low efficacy toward AQP7 and AQP9, Z433927330 demonstrates potent AQP7 inhibition with partial AQP3 activity [3]. Substituting Z433927330 with an AQP3 inhibitor in AQP7-dependent experimental models would confound interpretation of water and glycerol transport mechanisms [1].

Quantitative Evidence Differentiating Z433927330 from Closest Aquaporin Inhibitor Analogs


Z433927330 Isoform Selectivity Profile: AQP7 vs. AQP3 vs. AQP9 IC50 Comparison

Z433927330 displays a distinct selectivity profile across three aquaglyceroporin isoforms, with the highest potency observed against AQP7. The IC50 for mouse AQP7 is approximately 3.5-fold lower than for AQP3 and 5.5-fold lower than for AQP9 [1]. This contrasts with the structurally related compound 9016645, which exhibits reversed isoform specificity [2].

Aquaporin AQP7 Selectivity

Z433927330 Inhibition of Mouse AQP7 Water Permeability

In a calcein fluorescence quenching assay, Z433927330 demonstrated potent and efficacious inhibition of mouse AQP7 water permeability with an IC50 of ~0.2 µM [1]. By comparison, the compound DFP00173, a selective AQP3 inhibitor, showed low efficacy toward mouse AQP7 under identical assay conditions [2].

AQP7 Water permeability IC50

Z433927330 Inhibition of Glycerol Permeability in Human Erythrocytes

Stopped-flow light scattering measurements confirmed that Z433927330 inhibits AQP3-mediated glycerol permeability in human erythrocytes with an apparent IC50 of ~0.6 µM [1]. In the same experimental system, the AQP3-selective inhibitor DFP00173 exhibited a lower IC50 of ~0.2 µM [1].

Glycerol permeability Human erythrocytes IC50

Z433927330 Blocks Aquaglyceroporin-Mediated H2O2 Permeability

Z433927330, along with DFP00173 and the AQP9 inhibitor RF03176, was shown to block hydrogen peroxide (H2O2) permeability mediated by aquaglyceroporins [1]. This property is not shared by water-selective aquaporin inhibitors and represents a class-level functional attribute relevant to cellular redox signaling studies.

H2O2 permeability Oxidative stress Aquaglyceroporin

Comparative Cytotoxicity and Metabolic Stability in Breast Cancer Cell Lines

In a 2024 study evaluating AQP inhibitors in breast cancer, Z433927330 and Auphen were assessed for cytotoxicity and metabolic stability across murine and human breast cancer cell lines [1]. The study provides a comparative framework for evaluating these two AQP inhibitors in a therapeutic context, although quantitative IC50 values for cytotoxicity were not reported for either compound in the primary publication [1].

Breast cancer Cytotoxicity Metabolic stability

Optimal Research Applications for Z433927330 Based on Quantitative Evidence


Selective Pharmacological Dissection of AQP7-Mediated Water Transport

Z433927330 is optimally applied in studies requiring selective inhibition of AQP7 water permeability with minimal interference at AQP3 and AQP9. Based on its IC50 of ~0.2 µM for mouse AQP7 [1] and its ~3.5-fold selectivity over AQP3 [2], researchers can use Z433927330 at concentrations between 0.5–2 µM to achieve near-complete AQP7 blockade while preserving significant AQP3 function. This is particularly valuable for dissecting the distinct contributions of AQP7 versus AQP3 in renal water reabsorption, adipocyte glycerol efflux, and dendritic cell chemokine responses [1].

Investigating Glycerol Transport in Human Erythrocyte Models

With an apparent IC50 of ~0.6 µM for inhibiting glycerol permeability in human erythrocytes [1], Z433927330 serves as a complementary tool to DFP00173 (IC50 ~0.2 µM) in studies of AQP3-mediated glycerol flux. Researchers requiring partial AQP3 inhibition—for example, to avoid complete blockade of glycerol transport that may mask compensatory mechanisms—should select Z433927330 over the more potent DFP00173 [1].

Studies of Aquaglyceroporin-Mediated Hydrogen Peroxide Signaling

Z433927330 has been validated to block aquaglyceroporin-mediated H2O2 permeability [1], making it suitable for investigations into the role of AQP7 in cellular redox signaling. This application is distinct from studies using water-selective AQP inhibitors, which do not affect H2O2 transport [1]. Researchers examining cytokine signaling, immune cell chemotaxis, or oxidative stress responses where AQP7-dependent H2O2 flux is implicated should consider Z433927330 as a targeted pharmacological probe [1].

Negative Control for AQP3-Selective Inhibition Experiments

In experimental designs employing the AQP3-selective inhibitor DFP00173, Z433927330 can serve as a control compound to verify that observed phenotypic effects are attributable to AQP3 inhibition rather than pan-aquaglyceroporin blockade. The reversed selectivity profile—Z433927330 preferentially inhibits AQP7 over AQP3 [1], while DFP00173 preferentially inhibits AQP3 over AQP7 [2]—enables orthogonal validation of isoform-specific functional assignments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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